

In-Depth Technical Guide on the Physicochemical Properties of CM-10-18

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Compound of Interest

Compound Name: CM-10-18

Cat. No.: B12383421

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Disclaimer: This document provides a technical overview of the available solubility and stability data for **CM-10-18** and structurally related compounds. As **CM-10-18** is a research compound, publicly available data is limited. The information herein is intended for research and development purposes only and should not be used for clinical applications.

Introduction

CM-10-18 is a novel N-alkylated deoxynojirimycin (DNJ) derivative identified as a potent inhibitor of the endoplasmic reticulum (ER) α -glucosidases I and II. With the chemical formula $C_{17}H_{35}NO_5$ and a molecular weight of 333.47 g/mol, it has demonstrated significant in vitro and in vivo antiviral activity, particularly against the dengue virus. Understanding the solubility and stability of **CM-10-18** is critical for its advancement as a potential therapeutic agent, influencing formulation development, pharmacokinetic studies, and ultimately, its clinical efficacy and safety.

This guide provides a compilation of available data on the physicochemical properties of **CM-10-18** and its structural analogs, along with detailed experimental protocols for the determination of solubility and stability.

Solubility Data

While specific quantitative solubility data for **CM-10-18** is not extensively available in published literature, studies on its class of compounds, N-alkylated deoxynojirimycin derivatives, indicate favorable aqueous solubility. To provide a reasonable estimation for researchers, the following tables summarize the solubility data of two structurally related and clinically relevant DNJ derivatives: Miglustat (N-butyl-deoxynojirimycin) and Miglitol (N-hydroxyethyl-deoxynojirimycin).

Table 1: Solubility of Miglustat (N-butyl-deoxynojirimycin)

Solvent	Solubility	Temperature (°C)	Citation(s)
Water	>1000 mg/mL	Not Specified	[1][2]
Water	9.80-10.20 mg/mL	Not Specified	
Water	10 mg/mL	Not Specified	[3][4]
DMSO	~10 mg/mL	Not Specified	[5]
DMSO	65 mg/mL	Not Specified	[6]
PBS (pH 7.2)	1 mg/mL	Not Specified	[7]

Table 2: Solubility of Miglitol (N-hydroxyethyl-deoxynojirimycin)

Solvent	Solubility	Temperature (°C)	Citation(s)
Water	Soluble	Not Specified	[8]
Water	up to 60 mg/mL	Not Specified	[9][10]
pH 1.2 Buffer	0.421% (w/v)	Not Specified	[11]
pH 6.8 Buffer	0.735% (w/v)	Not Specified	[11]
pH 7.4 Buffer	0.659% (w/v)	Not Specified	[11]
DMSO	up to 50 mg/mL (with warming)	Not Specified	[9][10]
DMSO	~3 mg/mL	Not Specified	[12]
PBS (pH 7.2)	~10 mg/mL	Not Specified	[12]

Stability Profile

Detailed stability data for **CM-10-18** is not currently available in the public domain. However, general information on the stability of deoxynojirimycin and its derivatives can provide some insights. 1-Deoxynojirimycin is known to be chemically more stable than its parent compound, nojirimycin, due to the absence of a hydroxyl group at the C1 position[13].

For the approved drug Miglitol, the solid crystalline form is stable for at least four years when stored at -20°C[12]. Aqueous solutions of Miglitol are not recommended for storage for more than one day, suggesting potential for degradation in solution[12]. Stock solutions of Miglitol in DMSO or distilled water may be stored at -20°C for up to one month[9]. Miglustat hydrochloride stock solutions are recommended to be stored at -80°C for 6 months or -20°C for 1 month under a nitrogen atmosphere[6].

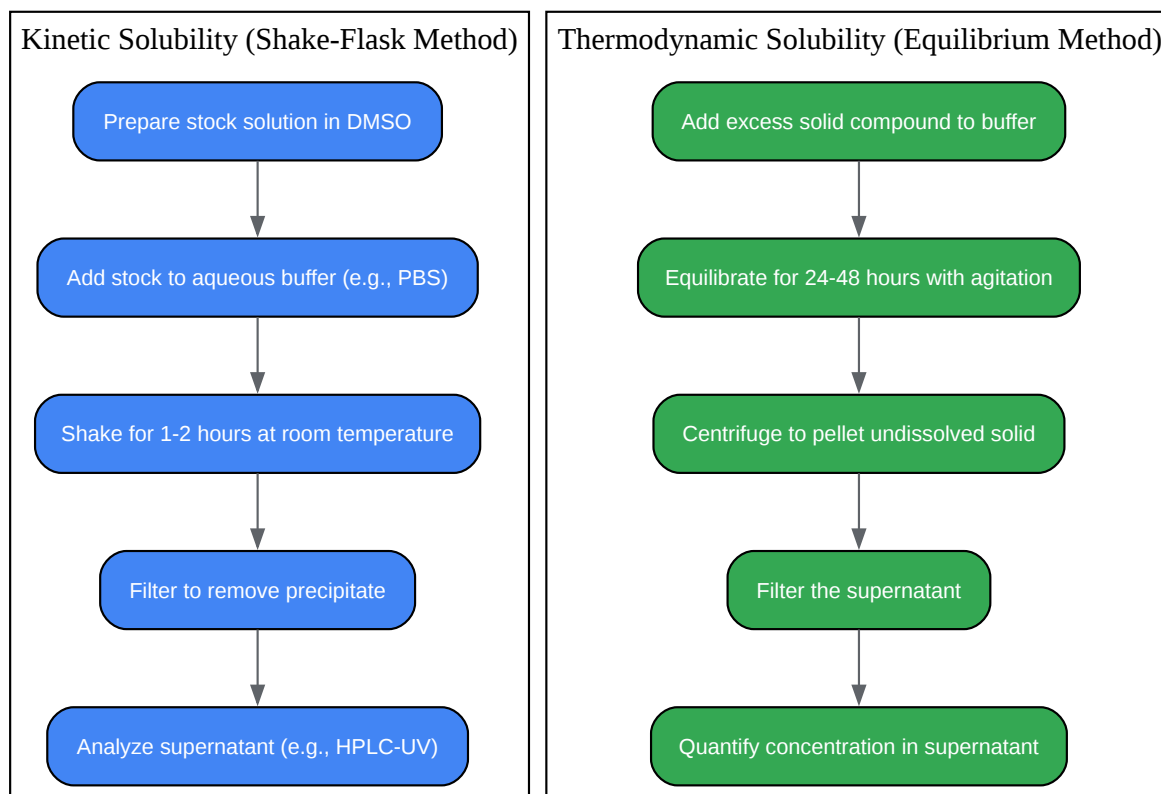
To comprehensively assess the stability of **CM-10-18**, a series of forced degradation studies should be conducted as outlined in the experimental protocols section.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of research compounds like **CM-10-18**.

Solubility Determination

The following diagram illustrates a general workflow for determining the kinetic and thermodynamic solubility of a compound.



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Caption: Workflow for Solubility Determination.

4.1.1. Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer upon addition from a concentrated organic stock solution.

Materials:

- **CM-10-18**
- Dimethyl sulfoxide (DMSO), analytical grade
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well filter plates (0.45 μm)
- 96-well collection plates
- Automated liquid handler (optional)
- Plate shaker
- HPLC-UV or LC-MS/MS system

Protocol:

- Prepare a 10 mM stock solution of **CM-10-18** in DMSO.
- In triplicate, add 2 μL of the 10 mM stock solution to 198 μL of PBS (pH 7.4) in the wells of a 96-well plate. This results in a final concentration of 100 μM with 1% DMSO.
- Seal the plate and shake at room temperature for 2 hours.
- Filter the solutions through a 0.45 μm filter plate into a clean collection plate.
- Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.

4.1.2. Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

- **CM-10-18**, solid
- Phosphate-buffered saline (PBS), pH 7.4

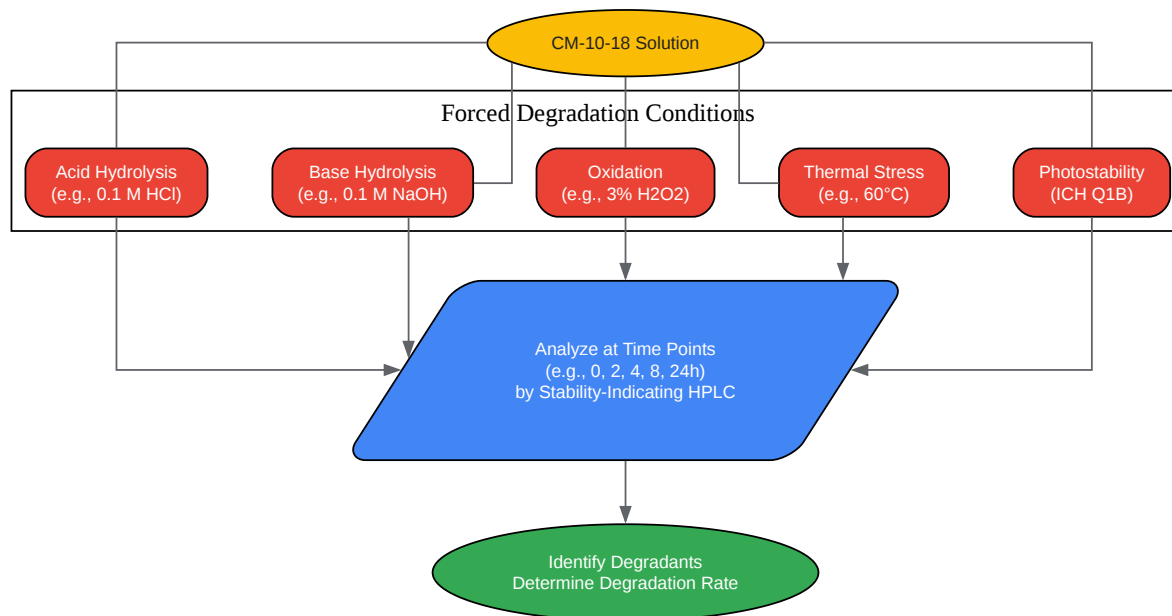
- Microcentrifuge tubes
- Thermomixer or orbital shaker
- Centrifuge
- Syringe filters (0.22 μm)
- HPLC vials
- HPLC-UV or LC-MS/MS system

Protocol:

- Add an excess amount of solid **CM-10-18** (e.g., 1-2 mg) to a microcentrifuge tube.
- Add 1 mL of PBS (pH 7.4) to the tube.
- Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
- Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.
- Dilute the filtrate as necessary and quantify the concentration of **CM-10-18** using a validated analytical method.

Stability Assessment

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a compound.



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Caption: Workflow for Forced Degradation Studies.

4.2.1. Forced Degradation Studies

Objective: To investigate the intrinsic stability of **CM-10-18** under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

- **CM-10-18**
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%

- Water bath or oven
- Photostability chamber (compliant with ICH Q1B guidelines)
- HPLC-UV or LC-MS/MS system with a validated stability-indicating method

General Protocol:

- Prepare a stock solution of **CM-10-18** in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
- For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.
- Incubate the samples under the specified conditions and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC method to determine the percentage of **CM-10-18** remaining and to detect the formation of any degradation products.

Specific Stress Conditions:

- Acid Hydrolysis: Incubate the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).
- Base Hydrolysis: Incubate the sample with 0.1 M NaOH at room temperature.
- Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.
- Thermal Degradation: Incubate the sample in a neutral solution at an elevated temperature (e.g., 60°C). A solid sample should also be tested.
- Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Conclusion

The successful development of **CM-10-18** as a therapeutic agent relies heavily on a thorough understanding of its solubility and stability. While direct quantitative data for **CM-10-18** remains scarce, the information available for structurally similar N-alkylated deoxynojirimycin derivatives provides a valuable starting point for researchers. The experimental protocols detailed in this guide offer a systematic approach to generating robust and reliable physicochemical data for **CM-10-18**, which will be instrumental in guiding its formulation, preclinical, and clinical development. Further studies are warranted to establish a comprehensive physicochemical profile of **CM-10-18**.

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